2-((3H-Purin-2-yl)amino)ethanol
Description
2-((3H-Purin-2-yl)amino)ethanol is a purine-derived compound featuring an ethanolamine group (-NH-CH2CH2OH) attached to the 2-position of a 3H-purine scaffold.
Properties
Molecular Formula |
C7H9N5O |
|---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
2-(7H-purin-2-ylamino)ethanol |
InChI |
InChI=1S/C7H9N5O/c13-2-1-8-7-9-3-5-6(12-7)11-4-10-5/h3-4,13H,1-2H2,(H2,8,9,10,11,12) |
InChI Key |
PPGUUFRDAZNTRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC(=N1)NCCO)N=CN2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural and functional differences between 2-((3H-Purin-2-yl)amino)ethanol and related compounds:
Key Observations:
Core Heterocycle Influence: Purine vs. Pyridine/Pyrrole: The bicyclic purine system in this compound offers greater aromaticity and hydrogen-bonding capacity compared to monocyclic pyridine or pyrrole derivatives. This may enhance interactions with biological targets like kinases or nucleic acid-binding proteins . Electronic Effects: Electron-withdrawing groups (e.g., nitro in 2-[(3-Chloro-5-nitro-2-pyridinyl)amino]-1-ethanol) reduce the basicity of the amino group, whereas the purine’s natural electron-rich environment may stabilize nucleophilic reactions .
Ethanolamine Modifications: N-Substituents: Alkylation (e.g., methoxyethyl in ) or benzoylation (e.g., ) alters solubility and steric hindrance. The unmodified ethanolamine in the target compound may favor polar interactions in aqueous environments.
Thermodynamic Properties: Vaporization enthalpies of 2-(phenylamino)ethanol and 2-(benzylamino)ethanol (analogues with aromatic substitutions) range from 60–80 kJ/mol, suggesting moderate volatility. The purine derivative’s larger size likely increases its vaporization enthalpy .
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